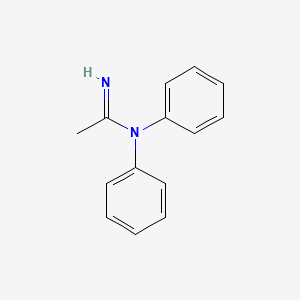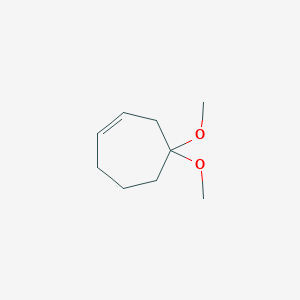
dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane is a compound with the molecular formula C₃H₉Ca₂O₉Si₃. This compound is known for its unique chemical structure, which includes calcium and silicon atoms bonded with hydroxyl and methyl groups. It has various applications in different fields due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane involves the reaction of calcium compounds with silane derivatives under controlled conditions. One common method includes the hydrolytic polycondensation of organic chlorosilanes. This process involves the hydrolysis of ≡Si-Cl bonds in the presence of water, leading to the formation of ≡Si-OH and HCl .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar hydrolytic polycondensation methods. The process typically involves the use of dichlorosilane and trimethylchlorosilane in a cold, concentrated hydrochloric acid environment . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different siloxane derivatives.
Reduction: Reduction reactions can modify the silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives with different functional groups. These derivatives have applications in different fields, including materials science and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes that enhance the compound’s properties. The molecular pathways involved include the activation of silicon-based reactions that improve the material’s stability and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 9,12-di-hydroxyoctadecanoate
- Methyl-9-hydroxyoctadecanoate
- Methyl (10E,12E)-octadecanoate
Uniqueness
Dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane is unique due to its combination of calcium and silicon atoms, which imparts distinct properties not found in other similar compounds. This uniqueness makes it valuable in applications requiring high stability and specific chemical reactivity .
Eigenschaften
CAS-Nummer |
85588-11-0 |
|---|---|
Molekularformel |
C3H14Ca2O9Si3 |
Molekulargewicht |
358.55 g/mol |
IUPAC-Name |
dicalcium;dihydroxy-methyl-oxidosilane;hydroxy-methyl-dioxidosilane |
InChI |
InChI=1S/2CH5O3Si.CH4O3Si.2Ca/c3*1-5(2,3)4;;/h2*2-3H,1H3;2H,1H3;;/q2*-1;-2;2*+2 |
InChI-Schlüssel |
KZUOXQAXSOECOY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](O)(O)[O-].C[Si](O)(O)[O-].C[Si](O)([O-])[O-].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


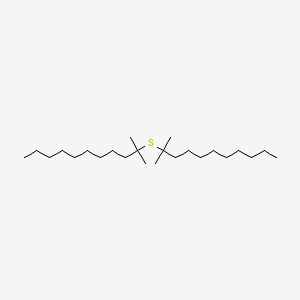
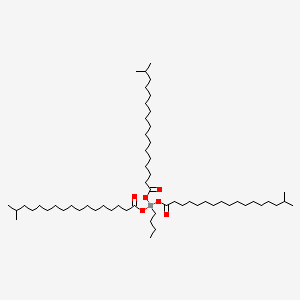


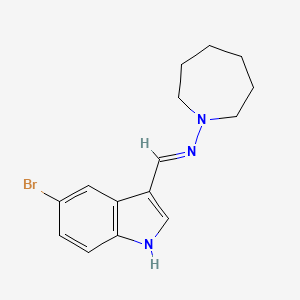


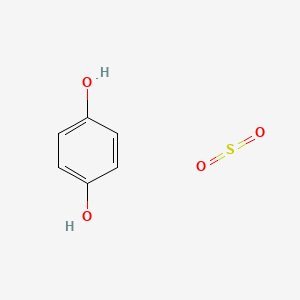
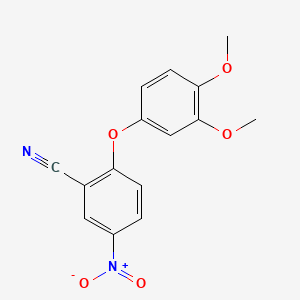

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

